1-Pentan-d11-ol

Catalog No.
S1520146
CAS No.
126840-22-0
M.F
C5H12O
M. Wt
99.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentan-d11-ol

CAS Number

126840-22-0

Product Name

1-Pentan-d11-ol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol

Molecular Formula

C5H12O

Molecular Weight

99.22 g/mol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

AMQJEAYHLZJPGS-GILSBCIXSA-N

SMILES

CCCCCO

Synonyms

1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol; Pentyl Alcohol-d11; 1-Pentyl Alcohol-d11; Amyl Alcohol-d11; Amylol-d11; Butyl Carbinol-d11; NSC 5707-d11; Pentanol-d11; n-Amyl Alcohol-d11; n-Butyl Carbinol-d11; n-Pentan-1-ol-d11; n-Pentanol-d11; n-Pentyl Alcoh

Canonical SMILES

CCCCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O

The exact mass of the compound 1-Pentan-d11-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Pentan-d11-ol (CAS 126840-22-0) is a fully deuterated primary aliphatic alcohol, formulated as CD3(CD2)4OH with an isotopic purity typically exceeding 98 atom % D . In industrial and analytical procurement, this compound serves primarily as a heavy-isotope internal standard for mass spectrometry, a contrast-matching solvent in small-angle neutron scattering (SANS), and a dynamically polarized target material in nuclear physics . The complete deuteration of the alkyl chain increases its molecular weight by 11 Da compared to its unlabeled counterpart, fundamentally altering its mass-to-charge ratio, coherent neutron scattering length, and magnetic spin properties without significantly changing its macroscopic chemical reactivity or fluid dynamics .

Procuring unlabeled 1-pentanol or partially deuterated analogs (e.g., 1-pentan-d3-ol) as substitutes for 1-pentan-d11-ol results in critical failures across specialized workflows. In mass spectrometry, unlabeled 1-pentanol exhibits complete spectral overlap with endogenous analytes, rendering it useless for isotope dilution and matrix effect normalization [1]. In structural biology and materials science, substituting the D11 form with unlabeled pentanol prevents the precise matching of scattering length densities (SLD) in D2O/H2O solvent mixtures, destroying the contrast required to isolate cosurfactant phases in SANS experiments [2]. Furthermore, in polarized target physics, hydrogenated materials fail to reach the >50% deuteron polarization thresholds achieved by the fully deuterated D11 form under 5.0 T magnetic fields, resulting in insufficient signal-to-noise ratios for neutron scattering.

Absolute Quantification Accuracy via +11 Da Mass Shift

In GC-MS and LC-MS workflows, 1-pentan-d11-ol provides a +11 Da mass shift compared to its unlabeled counterpart [1]. This shift bypasses the natural isotopic envelope (13C, 18O) of endogenous 1-pentanol and related volatile organic compounds. When used as an internal standard, it co-elutes chromatographically with the target analyte but is resolved in the m/z domain, ensuring normalization of matrix effects and extraction losses [1].

Evidence DimensionMass shift and spectral isolation
Target Compound Data+11 Da shift (M+11)
Comparator Or BaselineUnlabeled 1-pentanol (M+0)
Quantified Difference11 Da separation completely eliminates cross-talk from natural heavy isotopes.
ConditionsGC-MS/LC-MS analysis of biological or environmental matrices.

Procurement of the fully deuterated D11 form guarantees signal isolation, which is required for reproducible, regulatory-compliant quantitative assays.

Phase Isolation in Complex Fluids via SANS Contrast Matching

In SANS studies of surfactant-based systems, the structural role of the cosurfactant is determined by exchanging unlabeled 1-pentanol with 1-pentan-d11-ol [1]. Because deuterium has a coherent neutron scattering length (6.67 fm) different from hydrogen (-3.74 fm), the deuterated pentanol alters the scattering length density (SLD) of the micellar phase. By matching the SLD of the solvent, researchers can render specific phases invisible to neutrons, isolating the structural dimensions of the pentanol-rich domains [1].

Evidence DimensionCoherent neutron scattering length density (SLD) contrast
Target Compound DataPositive SLD contribution driven by 11 deuterium atoms
Comparator Or BaselineUnlabeled 1-pentanol (Negative SLD contribution from 11 protons)
Quantified DifferenceInversion of scattering contrast, enabling selective phase masking.
ConditionsSANS contrast variation in multi-component microemulsions or surfactant aggregates.

Buyers in soft matter and materials science require the fully deuterated form to selectively resolve nanostructures in complex formulations.

High Deuteron Polarization for Nuclear Scattering Targets

Irradiated deuterated 1-pentanol is utilized as a dynamically polarized solid target in nuclear scattering experiments. Under high magnetic fields and cryogenic temperatures, it achieves targeted deuteron polarization[1]. Studies show that irradiated deuterated 1-pentanol reaches >50% deuteron polarization at 5.0 T, a performance metric that is higher than hydrogenated materials and comparable to benchmark deuterated butanol targets [1].

Evidence DimensionDeuteron polarization percentage
Target Compound Data>50% deuteron polarization
Comparator Or BaselineHydrogenated materials (standard chemical doping)
Quantified DifferenceYields higher polarization values than hydrogenated baselines, enabling viable polarized neutron scattering.
Conditions5.0 T magnetic field, cryogenic temperatures, irradiated solid target.

For physics facilities procuring target materials, the D11 form provides the signal-to-noise ratio required in spin-dependent scattering experiments.

Quantifiable Isotope Effects on Chromatographic Retention

The substitution of hydrogen with deuterium in the alkyl chain of pentanol reduces the dispersion interactions in hydrophobic stationary phases [1]. Chromatographic studies measuring the Total Isotope Effect (TIE) show a reduction in the retention factor (k) for 1-pentan-d11-ol compared to unlabeled 1-pentanol. This kH/kD ratio allows analytical chemists to calculate direct free energy changes associated with hydrophobic partitioning [1].

Evidence DimensionTotal Isotope Effect (TIE) on retention factor (kH/kD)
Target Compound DataReduced retention factor (kD) due to weaker dispersion interactions
Comparator Or BaselineUnlabeled 1-pentanol (kH)
Quantified DifferenceMeasurable deviation in kH/kD > 1, reflecting altered free energy of partitioning.
ConditionsReversed-phase liquid chromatography on hydrophobic silica-based stationary phases.

Procuring the exact D11 isotopologue enables the measurement of baseline thermodynamic properties in separation science.

Internal Standard for Volatile Organic Compound (VOC) Analysis

Used in environmental and food testing labs via GC-MS to accurately quantify pentanol and related short-chain alcohols, relying on the +11 Da shift to eliminate matrix interference [1].

Structural Characterization of Nanostructured Cleaning Fluids

Applied in materials science to study the nanostructure of surfactant-based cleaning systems (e.g., SDS/pentanol/water) using SANS contrast matching [2].

Polarized Target Material in Spin Physics

Procured by national accelerator facilities as a solid target material, where its >50% deuteron polarization under 5.0 T fields enables advanced neutron scattering investigations [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

(~2~H_11_)Pentan-1-ol

Dates

Last modified: 08-15-2023

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